Cav3.1 Channel Blockade: Moderate Potency with a Distinct Functional Outcome vs. KYS05090S and Mibefradil
KCP10043F exhibits intermediate Cav3.1 blocking potency compared to the parent compound KYS05090S and the reference T‑type blocker mibefradil. In patch‑clamp recordings of HEK293 cells stably expressing Cav3.1, KCP10043F shows an IC50 of 0.89 ± 0.06 μM, which is 1.75‑fold weaker than KYS05090S (IC50 = 0.51 ± 0.02 μM) but 1.51‑fold stronger than mibefradil (IC50 = 1.34 ± 0.49 μM) . Despite possessing lower channel‑blocking potency than the parent, KCP10043F redirects the cellular response from cytotoxicity to G1‑phase arrest, a functional divergence critical for its combination‑therapy applications.
| Evidence Dimension | Cav3.1 T-type Ca²⁺ channel blockade (IC50, μM) |
|---|---|
| Target Compound Data | 0.89 ± 0.06 μM |
| Comparator Or Baseline | KYS05090S: 0.51 ± 0.02 μM; Mibefradil: 1.34 ± 0.49 μM |
| Quantified Difference | 1.75‑fold less potent than KYS05090S; 1.51‑fold more potent than mibefradil |
| Conditions | Whole‑cell patch‑clamp on HEK293 cells stably expressing human Cav3.1 (α1G subunit) |
Why This Matters
For users seeking a T‑type channel blocker that moderates Ca²⁺ influx without triggering immediate cytotoxicity, KCP10043F offers a tuned potency window absent from the overly cytotoxic parent KYS05090S or the weaker mibefradil.
- [1] Byun JS, Sohn JM, Leem DG, Park B, Nam JH, Shin DH, Shin JS, Kim HJ, Lee KT, Lee JY. In vitro synergistic anticancer activity of the combination of T-type calcium channel blocker and chemotherapeutic agent in A549 cells. Bioorg Med Chem Lett. 2016;26(3):1073-1079. doi:10.1016/j.bmcl.2015.12.010. View Source
